1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of a boronate ester and a sulfonyl group attached to a pyrrolidine ring. Its unique structure makes it valuable in various scientific and industrial applications. The compound has the following identifiers:
This compound is sourced from various chemical suppliers and databases such as PubChem and CAS Common Chemistry. It falls under the classification of organic compounds due to its carbon-based structure and is specifically categorized as a boronate ester due to the presence of the boron atom in its molecular framework .
The synthesis of 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine typically involves several steps that integrate various chemical reactions:
The reaction conditions usually require the use of palladium catalysts and specific solvents to ensure high yields and purity. The optimization of reaction parameters such as temperature, pressure, and time is crucial for successful synthesis .
The molecular structure of 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine can be analyzed using various techniques:
This structure reveals the arrangement of atoms within the molecule and helps predict its reactivity and interaction with other compounds.
The compound can participate in various chemical reactions due to its functional groups:
The reversible covalent bonding capability of the boronate ester with diols enhances its utility in biochemical applications. The sulfonyl group's reactivity allows for diverse chemical transformations .
The mechanism of action for 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine primarily involves its interaction with specific molecular targets:
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
This compound's versatility makes it an important subject of study in both academic and industrial settings.
The systematic IUPAC name 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine provides a complete structural blueprint of this hybrid organoboron compound. Breaking down this nomenclature:
This naming follows the Chemical Abstracts Service (CAS) convention where parent structures are prioritized hierarchically (heterocycle > sulfone > arene > boronate). Alternative naming could position the boronate as a substituent (e.g., 3-(pyrrolidine-1-sulfonyl)phenylboronic acid pinacol ester), though this is less precise for substituted derivatives. Structurally, the compound integrates three distinct pharmacophores:
Table 1: Naming Conventions for Related Boronate Esters
CAS Number | Common Name | Systematic Name | Core Features |
---|---|---|---|
852227-97-5 | 1-(3-(Pinacolboryl)phenyl)piperidine | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | Piperidine meta-boronate |
1003309-09-8 | 1-(4-(Pinacolboryl)phenyl)pyrrolidin-2-one | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one | Pyrrolidinone para-boronate |
18525743† | 1-(3-Boronatophenyl)pyrrolidine (PubChem CID) | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | Pyrrolidine meta-boronate (no sulfone) |
†PubChem CID instead of CAS [1] [5] [7]
The strategic fusion of sulfonyl pyrrolidines and boronate esters emerged from parallel advances in two fields: boron chemistry and saturated nitrogen heterocycles.
Boronate Ester Chemistry (1980s–2000s): Pinacol boronic esters gained prominence after Miyaura's 1995 report on palladium-catalyzed borylation, enabling efficient aryl-Bpin synthesis. Their stability versus boronic acids made them ideal for Suzuki-Miyaura cross-coupling [2]. Concurrently, Wulff's work on covalent molecular imprinting using boronate esters (1991–2002) demonstrated their utility in creating biomimetic recognition sites for sugars, amino acids, and nucleotides [2].
Pyrrolidine Pharmaceuticals (1990s–Present): FDA approval of pyrrolidine-containing drugs like captopril (1981, ACE inhibitor), clindamycin (1968, antibiotic), and rolipram (1990s, PDE4 inhibitor) validated this scaffold's versatility. Key attributes driving adoption include:
The rational design of sulfonyl-linked hybrids accelerated post-2010 to address limitations in drug development:
Early examples like 1-(3-(pinacolboryl)phenyl)pyrrolidine (CAS 18525743) demonstrated synthetic feasibility but lacked the sulfonyl group's conformational control. The sulfonyl variant discussed here represents an evolution toward dual-purpose scaffolds—enabling both synthetic diversification (via boronate cross-coupling) and target engagement (via sulfonyl pyrrolidine pharmacophore) [1] [5] [6].
Table 2: Milestones in Sulfonyl Pyrrolidine-Boronate Hybrid Development
Era | Key Advance | Impact on Hybrid Design |
---|---|---|
1982–1995 | Wulff's boronate molecular imprinting | Validated boronate-biomolecule recognition |
1995–2005 | Miyaura borylation; Suzuki coupling optimization | Enabled reliable aryl-Bpin synthesis |
2000–2010 | FDA approvals of pyrrolidine drugs (e.g., clindamycin) | Established pyrrolidine's clinical relevance |
2010–Present | Hybrid scaffolds in PROTACs & bifunctional inhibitors | Demanded modular linkers (sulfonyl) + warheads (boronate) |
This hybrid scaffold addresses three critical needs in contemporary chemistry and pharmacology:
Synthetic Versatility
Drug Discovery Advantages
Table 3: Pyrrolidine Contributions to Approved Drugs
Drug (Year) | Indication | Pyrrolidine Role | Relevance to Hybrid |
---|---|---|---|
Captopril (1981) | Hypertension | Zn²⁺-binding carboxylate | Sulfonyl = bioisostere of carboxylate |
Clindamycin (1968) | Bacterial infections | Ribosome binding via cladinose-pyrrolidine | Demonstrates antibacterial potential |
Rolipram (1990s) | Depression | PDE4 inhibition via lactam H-bonding | Validates sulfonyl H-bond capacity |
Daridorexant (2022) | Insomnia | Orexin receptor antagonism | Highlights recent FDA approvals |
Addressing Industry Challenges
As emphasized in Nature Chemistry (2018), key gaps in synthesis include methods for C–H activation, late-stage functionalization, and aliphatic heterocycle synthesis—all directly relevant to this scaffold [4]:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4